7(S)-Maresin 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

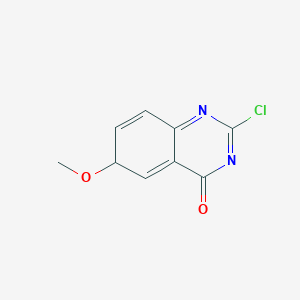

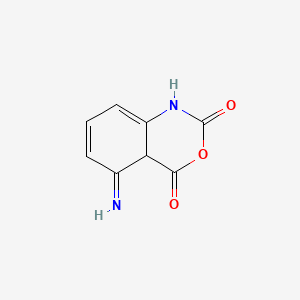

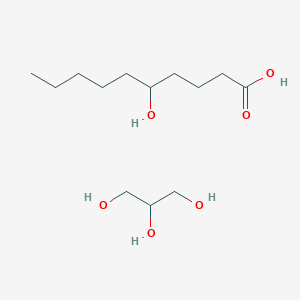

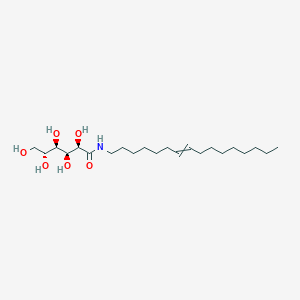

7(S)-Maresin 1 ist ein spezialisierter pro-auflösender Lipidmediator, der aus Docosahexaensäure (DHA) abgeleitet wird. Er spielt eine entscheidende Rolle bei der Auflösung von Entzündungen und wurde als potentes entzündungshemmendes und pro-auflösendes Mittel identifiziert. Diese Verbindung gehört zur Maresin-Familie, die für ihre Fähigkeit zur Förderung der Geweberegeneration und -reparatur bekannt ist.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 7(S)-Maresin 1 erfolgt typischerweise durch die enzymatische Umwandlung von Docosahexaensäure (DHA) durch menschliche Makrophagen. Der Prozess beginnt mit der Oxygenierung von DHA durch 12-Lipoxygenase, wodurch 14(S)-Hydroperoxy-DHA entsteht, das dann in 7(S)-Hydroxy-DHA umgewandelt wird. Dieses Zwischenprodukt unterliegt weiteren enzymatischen Transformationen, um this compound zu ergeben.

Industrielle Produktionsmethoden: Während die enzymatische Synthese die primäre Methode zur Herstellung von this compound ist, befinden sich industrielle Produktionsmethoden noch in der Entwicklung. Diese Methoden zielen darauf ab, die Ausbeute und Reinheit der Verbindung durch biotechnologische Ansätze zu optimieren, einschließlich der Verwendung genetisch veränderter Mikroorganismen und fortschrittlicher Reinigungsverfahren.

Analyse Chemischer Reaktionen

Reaktionstypen: 7(S)-Maresin 1 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine biologische Aktivität und Stabilität unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und molekularer Sauerstoff werden verwendet, um DHA in 14(S)-Hydroperoxy-DHA umzuwandeln.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um Hydroperoxide in Hydroxide umzuwandeln.

Substitution: Verschiedene Nucleophile können verwendet werden, um funktionelle Gruppen in das Molekül einzuführen, wodurch seine biologische Aktivität verstärkt wird.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound, das potente entzündungshemmende und pro-auflösende Eigenschaften zeigt.

Wissenschaftliche Forschungsanwendungen

7(S)-Maresin 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als Modellverbindung zur Untersuchung von Lipidmediatoren und deren Rolle bei der Auflösung von Entzündungen.

Biologie: Forscher untersuchen seine Auswirkungen auf zelluläre Prozesse wie Apoptose und Phagozytose.

Medizin: this compound wird auf sein therapeutisches Potenzial bei der Behandlung von Entzündungskrankheiten wie Arthritis und Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Die Verbindung wird auf ihre mögliche Verwendung bei der Entwicklung von entzündungshemmenden Medikamenten und Nahrungsergänzungsmitteln untersucht.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen, die an der Auflösung von Entzündungen beteiligt sind. Es bindet an Rezeptoren auf Makrophagen und anderen Immunzellen und fördert die Beseitigung von apoptotischen Zellen und Zelltrümmern. Dieser Prozess, der als Efferocytose bekannt ist, ist entscheidend für die Auflösung von Entzündungen und die Wiederherstellung der Gewebshomöostase. Darüber hinaus moduliert this compound die Produktion von pro-inflammatorischen Zytokinen und Chemokinen, was zu seinen entzündungshemmenden Wirkungen beiträgt.

Ähnliche Verbindungen:

Resolvin D1: Ein weiterer Lipidmediator, der aus DHA abgeleitet wird und für seine entzündungshemmenden Eigenschaften bekannt ist.

Protectin D1: Ebenfalls aus DHA abgeleitet, spielt es eine Rolle beim Schutz von Geweben vor Entzündungsschäden.

Lipoxin A4: Ein Lipidmediator, der aus Arachidonsäure abgeleitet wird und an der Auflösung von Entzündungen beteiligt ist.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Rolle bei der Förderung der Geweberegeneration und -reparatur zusätzlich zu seinen entzündungshemmenden Eigenschaften. Im Gegensatz zu anderen Lipidmediatoren konnte gezeigt werden, dass es die Auflösung von Entzündungen fördert, indem es die Efferocytose fördert und Immunantworten moduliert.

Wirkmechanismus

7(S)-Maresin 1 exerts its effects by interacting with specific molecular targets and pathways involved in inflammation resolution. It binds to receptors on macrophages and other immune cells, promoting the clearance of apoptotic cells and debris. This process, known as efferocytosis, is crucial for resolving inflammation and restoring tissue homeostasis. Additionally, this compound modulates the production of pro-inflammatory cytokines and chemokines, further contributing to its anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Resolvin D1: Another lipid mediator derived from DHA, known for its anti-inflammatory properties.

Protectin D1: Also derived from DHA, it plays a role in protecting tissues from inflammatory damage.

Lipoxin A4: A lipid mediator derived from arachidonic acid, involved in resolving inflammation.

Uniqueness of 7(S)-Maresin 1: this compound is unique due to its specific role in promoting tissue regeneration and repair, in addition to its anti-inflammatory properties. Unlike other lipid mediators, it has been shown to enhance the resolution of inflammation by promoting efferocytosis and modulating immune responses.

Eigenschaften

Molekularformel |

C22H32O4 |

|---|---|

Molekulargewicht |

360.5 g/mol |

IUPAC-Name |

(4Z,7S,8E,10E,12Z,14S,16Z,19Z)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21+/m0/s1 |

InChI-Schlüssel |

HLHYXXBCQOUTGK-NVFVPEJPSA-N |

Isomerische SMILES |

CC/C=C\C/C=C\C[C@@H](/C=C\C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O |

Kanonische SMILES |

CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)

![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)

![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)

![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)